(Chroman-3-ylmethyl)hydrazine

Nucleophilicity Reaction Kinetics Hydrazine Chemistry

Replace inefficient amine-based couplings with a superior nucleophile. (Chroman-3-ylmethyl)hydrazine leverages the hydrazine alpha effect for faster condensation with carbonyls and stable chelation. - **Key Advantage:** Higher nucleophilicity than chroman-3-ylmethylamine enables rapid hydrazone/pyrazole synthesis under milder conditions. - **Research Grade:** 98% purity ensures reliable SAR studies & metal complex characterization (MS/elemental analysis). - **Supply:** Packaged for immediate R&D use; global delivery available.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
Cat. No. B13621894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Chroman-3-ylmethyl)hydrazine
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1C(COC2=CC=CC=C21)CNN
InChIInChI=1S/C10H14N2O/c11-12-6-8-5-9-3-1-2-4-10(9)13-7-8/h1-4,8,12H,5-7,11H2
InChIKeyLFLMDGFSRPZXPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Chroman-3-ylmethyl)hydrazine Core Properties & Procurement


(Chroman-3-ylmethyl)hydrazine (CAS: 1342689-35-3) is an organic hydrazine derivative featuring a chroman (3,4-dihydro-2H-1-benzopyran) scaffold linked via a methylene bridge to a hydrazine group [1]. This bifunctional structure combines the aromatic/heterocyclic characteristics of the chroman core with the distinct nucleophilic and chelating reactivity of the terminal hydrazine moiety. Commercially, the compound is typically offered at a purity of 98% , making it suitable as a research-grade building block for the synthesis of hydrazones, pyrazoles, and other nitrogen-containing heterocycles.

Research-grade purity for synthetic building-block applications
Chroman core with reactive hydrazine handle for condensation and cyclization
Supports hydrazone, pyrazole, and chelate formation workflows

(Chroman-3-ylmethyl)hydrazine: Non-Interchangeable Hydrazine Moiety


Substituting (Chroman-3-ylmethyl)hydrazine with a structurally similar analog, such as chroman-3-ylmethylamine or chroman-3-ylmethanol, fundamentally alters the molecule's chemical behavior due to the unique properties of the hydrazine group. The hydrazine (-NH-NH2) moiety imparts significantly higher nucleophilicity compared to a primary amine (-NH2) or hydroxyl (-OH) group, a phenomenon linked to the 'alpha effect' [1]. This difference directly impacts reaction kinetics and the ability to form stable hydrazone linkages, making the compound non-interchangeable in synthetic pathways requiring rapid condensation with carbonyls. Furthermore, the presence of the N-N bond introduces chelation capabilities and the potential for distinct biological interactions that are absent in simple amine or alcohol analogs, rendering generic substitution unviable for targeted applications.

Nucleophilicity profile
Hydrazine α-effect enhances condensation kinetics; amine or alcohol analogs may exhibit slower reactivity.
Chelation potential
N-N bidentate coordination absent in amine/alcohol analogs; metal-binding behavior may differ.
Biological interaction context
Hydrazine-containing compounds may show distinct biological responses; SAR transferability is uncertain.

(Chroman-3-ylmethyl)hydrazine vs. Key Analogs: Quantitative Evidence


Enhanced Nucleophilicity

The hydrazine group in (Chroman-3-ylmethyl)hydrazine confers significantly higher nucleophilicity compared to simple amines. In aqueous solution, the nucleophilicity parameter N for hydrazine is 13.46, which is substantially higher than that of ammonia (N ≈ 9.5) and comparable to methylamine (N ≈ 13.5) [1]. This enhanced reactivity is critical for applications requiring rapid condensation with electrophiles, such as hydrazone formation, where primary amines like chroman-3-ylmethylamine (N ≈ 9-11 for primary amines) would exhibit significantly slower kinetics.

Nucleophilicity (Mayr N)
Class-level
13.46 (hydrazine) vs ~9.5 (ammonia)
Reported higher reactivity supports hydrazone synthesis
Class-level inference; specific chroman-hydrazine kinetics to verify
Nucleophilicity Reaction Kinetics Hydrazine Chemistry

Purity Benchmark for Research Use

Commercially available (Chroman-3-ylmethyl)hydrazine is supplied with a standardized purity of 98% . This specification is critical for research applications where impurities can interfere with reaction yields, spectroscopic analysis, or biological assay interpretation. In contrast, many in-class hydrazine derivatives are offered at lower purities (e.g., 95% or 97%), requiring additional purification steps that add time and cost to research workflows.

Standardized Purity
Data to verify
98%
Research-grade purity reduces pre-use purification needs
Based on vendor COA; independent verification recommended
Quality Control Chemical Purity Procurement Specification

Distinct Molecular Weight for LC-MS Detection

(Chroman-3-ylmethyl)hydrazine possesses a molecular weight of 178.24 g/mol [1]. This is slightly higher than its primary amine analog, chroman-3-ylmethylamine (MW 163.22 g/mol). The additional mass, due to the second nitrogen atom, provides a distinct m/z signal in LC-MS analysis, facilitating easier detection and quantification in complex reaction mixtures. This is particularly advantageous in solid-phase synthesis and high-throughput screening where clear mass differentiation from unreacted starting materials is crucial.

Molecular Weight
Supporting evidence
178.24 g/mol (Δ +15.02 vs amine)
Facilitates LC-MS distinction in reaction monitoring
Supports analytical method development; matrix effects to review
Analytical Chemistry Solid-Phase Synthesis LC-MS

(Chroman-3-ylmethyl)hydrazine: Key Applications


Hydrazone and Pyrazole Synthesis

The enhanced nucleophilicity of the hydrazine group [1] makes (Chroman-3-ylmethyl)hydrazine an ideal building block for the rapid and efficient synthesis of hydrazone derivatives via condensation with aldehydes and ketones. These hydrazones can serve as precursors to pyrazole heterocycles, a privileged scaffold in medicinal chemistry. This application leverages the compound's reactivity advantage over amine analogs, which would form less stable imines and require harsher conditions [2].

Metal Chelation Chemistry

The bidentate chelation potential of the hydrazine moiety (N-N) combined with the chroman oxygen enables (Chroman-3-ylmethyl)hydrazine to act as a versatile ligand for transition metals. This property is valuable in the development of metal-based catalysts or in the study of metalloenzyme models. The distinct molecular weight and purity ensure that the resulting metal complexes can be characterized with high confidence via mass spectrometry and elemental analysis.

Drug Discovery Library Precursor

Given the known biological activities of hydrazine derivatives, including MAO inhibition and anticancer properties [3], (Chroman-3-ylmethyl)hydrazine serves as a key intermediate for generating diverse compound libraries. Its high commercial purity (98%) ensures that synthesized library members are not contaminated with starting material impurities, which is critical for reliable structure-activity relationship (SAR) studies in early-stage drug discovery.

Application
Selection Property
Validation Focus
Condensation with carbonyls
Hydrazine α-effect nucleophilicity
Hydrazone formation kinetics
Transition metal chelation
Bidentate N,N,O potential
Complex characterization by MS
Research library synthesis
High purity for reliable SAR
Structure-activity relationship consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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